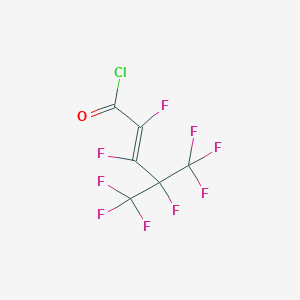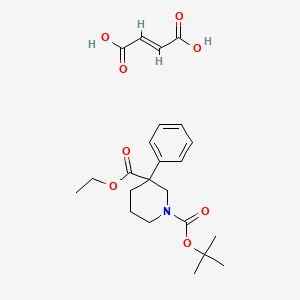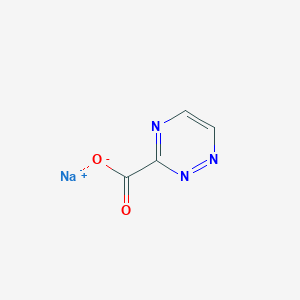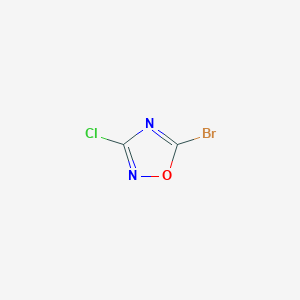
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride
描述
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride is a fluorinated organic compound with the molecular formula C6HClF9O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. It is used in various chemical reactions and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride typically involves the reaction of hexafluoropropene with chlorinating agents under controlled conditions. One common method is the reaction of hexafluoropropene with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to produce the desired acyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反应分析
Types of Reactions
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-carbon bonds.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a base such as triethylamine.
Addition Reactions: Catalysts such as palladium or nickel may be used to facilitate the addition reactions. These reactions are often conducted under an inert atmosphere to prevent oxidation.
Hydrolysis: The hydrolysis reaction is usually carried out in aqueous acidic or basic conditions at ambient temperature.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Addition Reactions: Various fluorinated organic compounds with extended carbon chains.
Hydrolysis: The corresponding carboxylic acid and hydrochloric acid.
科学研究应用
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the modification of biomolecules to study their structure and function. Fluorinated derivatives are often employed in NMR spectroscopy due to the distinct signals of fluorine atoms.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and performance materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride involves its interaction with nucleophiles and electrophiles. The presence of multiple fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and modify existing structures.
相似化合物的比较
Similar Compounds
(E)-Pent-2-enoyl Chloride: A non-fluorinated analog with similar reactivity but lacking the unique properties imparted by fluorine atoms.
Hexafluoroacetone: Another fluorinated compound used in organic synthesis, but with different reactivity and applications.
Trifluoroacetic Anhydride: A fluorinated reagent used for acylation reactions, but with different structural and chemical properties.
Uniqueness
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride is unique due to its high fluorine content, which imparts exceptional stability, reactivity, and resistance to metabolic degradation. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF9O/c7-3(17)1(8)2(9)4(10,5(11,12)13)6(14,15)16 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIQEVVGYYAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60897493 | |
| Record name | Perfluoro-4-methylpent-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207671-78-1 | |
| Record name | Perfluoro-4-methylpent-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)

![2-Chloro-1-(2-{2-[3,5-di(trifluoromethyl)anilino]ethyl}piperidino)ethan-1-one](/img/structure/B3040396.png)
![1,1,1-Trifluoro-4-[(1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3040398.png)

![methyl 2-[4-[[(Z)-1-chloroethylideneamino]oxycarbonyl-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3040402.png)
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B3040409.png)

![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)
![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)

